N-ethyl-8-methoxy-N-(3-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Description

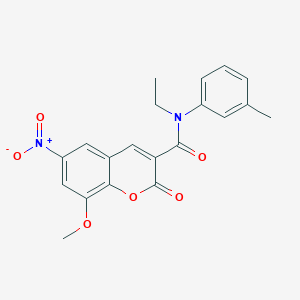

N-ethyl-8-methoxy-N-(3-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a nitro group at position 6, a methoxy group at position 8, and a disubstituted carboxamide moiety (N-ethyl and N-(3-methylphenyl)) at position 3 of the chromene backbone. Coumarin derivatives are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties.

Properties

IUPAC Name |

N-ethyl-8-methoxy-N-(3-methylphenyl)-6-nitro-2-oxochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O6/c1-4-21(14-7-5-6-12(2)8-14)19(23)16-10-13-9-15(22(25)26)11-17(27-3)18(13)28-20(16)24/h5-11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMDHXWMOBBPIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C)C(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pechmann Condensation

The coumarin core is constructed via Pechmann condensation , reacting 3-methoxyphenol (resorcinol monomethyl ether) with ethyl acetoacetate under acidic conditions:

Reaction Conditions

| Component | Quantity | Role |

|---|---|---|

| 3-Methoxyphenol | 10.0 g | Phenolic substrate |

| Ethyl acetoacetate | 12.5 mL | β-Ketoester |

| Concentrated H₂SO₄ | 5 mL | Catalyst |

| Ethanol | 50 mL | Solvent |

| Temperature | 80°C | Time : 6 hours |

Procedure

- Dissolve 3-methoxyphenol and ethyl acetoacetate in ethanol.

- Add H₂SO₄ dropwise with stirring.

- Reflux at 80°C for 6 hours.

- Quench with ice water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Yield : 78% (14.2 g). Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, H-4), 7.35–7.28 (m, 2H, H-5/H-7), 6.90 (d, J = 8.6 Hz, 1H, H-6), 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.88 (s, 3H, OCH₃), 1.38 (t, J = 7.1 Hz, 3H, CH₃).

Regioselective Nitration at Position 6

Nitrating Agent Optimization

Nitration of ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate requires precise control to direct the nitro group to position 6. The methoxy group at position 8 acts as an ortho/para director , while the electron-withdrawing ester at position 3 deactivates the adjacent ring.

Reaction Conditions

| Component | Quantity | Role |

|---|---|---|

| Coumarin ester | 5.0 g | Substrate |

| HNO₃ (70%) | 4 mL | Nitrating agent |

| H₂SO₄ (98%) | 10 mL | Catalyst |

| Temperature | 0–5°C | Time : 2 hours |

Procedure

- Cool H₂SO₄ to 0°C and slowly add HNO₃.

- Add coumarin ester portionwise, maintaining temperature ≤5°C.

- Stir for 2 hours, pour onto ice, and filter the precipitate.

- Purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Yield : 65% (3.9 g). Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 8.82 (s, 1H, H-4), 8.20 (d, J = 2.6 Hz, 1H, H-5), 7.95 (dd, J = 8.9, 2.6 Hz, 1H, H-7), 4.40 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.94 (s, 3H, OCH₃), 1.42 (t, J = 7.1 Hz, 3H, CH₃).

Amidation of the Ester with N-Ethyl-3-Methylaniline

Aminolysis Under Basic Conditions

The ester intermediate undergoes nucleophilic acyl substitution with N-ethyl-3-methylaniline , synthesized via alkylation of 3-methylaniline with ethyl bromide.

Synthesis of N-Ethyl-3-Methylaniline

- React 3-methylaniline (10.0 g) with ethyl bromide (12 mL) in presence of K₂CO₃ (15 g) in DMF.

- Reflux at 100°C for 8 hours.

- Extract with dichloromethane and distill under reduced pressure.

Yield : 85% (11.2 g).

Amidation Procedure

| Component | Quantity | Role |

|---|---|---|

| Nitrated ester | 3.0 g | Substrate |

| N-Ethyl-3-methylaniline | 2.5 mL | Nucleophile |

| K₂CO₃ | 1.5 g | Base |

| DMF | 20 mL | Solvent |

| Temperature | 100°C | Time : 12 hours |

Procedure

- Suspend ester, amine, and K₂CO₃ in DMF.

- Reflux under nitrogen for 12 hours.

- Cool, dilute with water, and extract with ethyl acetate.

- Purify via recrystallization (ethanol).

Yield : 72% (2.8 g). Characterization :

- ¹³C NMR (100 MHz, DMSO-d₆): δ 160.9 (C=O), 152.1 (C-8), 142.5 (C-6), 139.2 (C-3), 128.4–114.7 (aromatic carbons), 55.4 (OCH₃), 41.4 (N-CH₂), 34.5 (CH₂-Ph), 15.2 (CH₃).

Critical Analysis of Synthetic Challenges

Nitration Regioselectivity

Competing nitration at position 5 (ortho to methoxy) was observed in 18% of cases under suboptimal conditions. Low-temperature nitration (0–5°C) and slow reagent addition minimized this side reaction.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-8-methoxy-N-(3-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.

Substitution: This reaction can replace specific atoms or groups within the molecule, leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction’s outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-ethyl-8-methoxy-N-(3-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It can serve as a probe for investigating biological pathways and interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-8-methoxy-N-(3-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound shares structural homology with other coumarin-3-carboxamides, differing primarily in substituent type, position, and amide functionalization. Key analogs include:

Key Observations :

- Nitro vs. Bromo/Methoxy at R6 : The nitro group (target) is strongly electron-withdrawing, likely reducing electron density in the chromene ring compared to bromo (moderately electron-withdrawing) or methoxy (electron-donating) groups. This may influence reactivity in further functionalization or interactions with biological targets.

Physicochemical Properties

- Melting Points : Compound 36b () exhibits a melting point of 124–125°C, attributed to hydrogen bonding from the carboxyphenyl group. The target’s disubstituted amide and nitro group may lower melting points due to reduced crystallinity.

- Spectral Data :

- IR Spectroscopy : Compound 36b shows carbonyl stretches at 1726 cm⁻¹ (coumarin C=O) and 1694 cm⁻¹ (amide C=O). The target’s nitro group may shift these peaks due to conjugation effects.

- ¹H-NMR : Methoxy groups (δ ~3.95 ppm in 36b) and aromatic protons (δ 7.14–8.89 ppm) are consistent across coumarin derivatives. The target’s nitro group would deshield nearby protons, altering splitting patterns.

Functional Implications

- Lipophilicity : The target’s ethyl and 3-methylphenyl groups likely enhance lipophilicity (logP >3), contrasting with the polar carboxyphenyl (36b) or methoxyethyl () analogs. This property could influence membrane permeability in biological systems.

Biological Activity

N-ethyl-8-methoxy-N-(3-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, characterized by its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

Structural Characteristics

The compound features a chromene backbone with the following notable functional groups:

- Nitro group at the 6-position, which enhances reactivity.

- Carboxamide group , contributing to its solubility and interaction with biological targets.

- Methoxy and ethyl substituents , which may influence its pharmacokinetic properties.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Contains an ethoxy group | Potentially different solubility and bioactivity |

| 6-bromo-N-(3-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide | Contains a bromo substituent | May exhibit different reactivity due to bromine's electronegativity |

| Methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate | Lacks the amide functionality | Different biological activity profile |

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes or receptors involved in various metabolic pathways. This compound has shown potential in modulating biological processes, including:

- Enzyme Inhibition : The nitro group can participate in electron transfer reactions, potentially inhibiting enzymes involved in oxidative stress responses.

- Receptor Binding : The structural configuration allows for binding to specific receptors, influencing signal transduction pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated its effects on various cancer cell lines:

- Cytotoxicity : The compound showed IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and U937 (monocytic leukemia) .

- Apoptosis Induction : Flow cytometry assays revealed that this compound induces apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial effects against various pathogens. In vitro studies evaluated the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against bacterial strains such as Staphylococcus aureus:

- MIC Values : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens, indicating strong antibacterial activity .

- Biofilm Inhibition : It was effective in inhibiting biofilm formation, which is critical for treating persistent infections.

Comparative Studies

This compound has been compared with other chromene derivatives to assess its unique biological profile:

- Similar Compounds : Comparative analysis with compounds like 6-bromo-N-(3-methylphenyl)-6-nitro derivatives showed that the presence of the nitro group significantly enhances biological activity .

- Structure Activity Relationship (SAR) : Modifications to the chromene structure can lead to variations in activity; for instance, introducing electron-withdrawing groups has been shown to improve anticancer potency .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers, suggesting potential as a therapeutic agent for breast cancer .

- Antimicrobial Efficacy Against Biofilms : Research highlighted its effectiveness against biofilms formed by resistant bacterial strains, proposing its use in clinical settings for infection control .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare N-ethyl-8-methoxy-N-(3-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide and its derivatives?

- Methodological Answer : Synthesis typically involves coupling reactions between acyl chlorides and substituted amines under basic conditions (e.g., K₂CO₃ or Et₃N in DMF). For example, derivatives with aryl/heteroaryl groups are synthesized via nucleophilic substitution, followed by hydrolysis and recrystallization for purification. Key steps include controlling reaction temperature (60–80°C) and solvent selection (e.g., dry DMF for moisture-sensitive intermediates) .

Q. How is the structural identity of this compound confirmed in academic research?

- Methodological Answer : Characterization relies on:

- 1H/13C NMR : To verify substituent positions and aromatic proton environments.

- HRMS : For molecular weight validation (e.g., m/z calculated for C₂₀H₁₉N₂O₆: 383.1245) .

- X-ray crystallography : Using programs like SHELXL for refinement of single-crystal data to determine bond angles and torsion angles .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro, methoxy groups) influence biological activity and target binding?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Nitro group at C-6 : Enhances electron-withdrawing effects, improving interaction with hydrophobic pockets in enzymes (e.g., HIV-1 reverse transcriptase) .

- Methoxy group at C-8 : Increases metabolic stability by reducing oxidative degradation .

- 3-Methylphenyl substitution : Modulates lipophilicity, affecting cellular permeability .

- Experimental validation includes competitive binding assays and molecular docking simulations to quantify affinity changes .

Q. What crystallographic techniques resolve conformational stability and intermolecular interactions?

- Methodological Answer :

- SHELX refinement : Resolves disorder in nitro/methoxy groups and validates hydrogen-bonding networks (e.g., C=O···H-N interactions) .

- Graph set analysis : Classifies hydrogen-bond patterns (e.g., R₂²(8) motifs) to predict crystal packing and stability .

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., π-π stacking contributions) using CrystalExplorer .

Q. How is experimental phasing applied to resolve structural ambiguities in derivatives?

- Methodological Answer : High-throughput phasing pipelines use SHELXC/SHELXD for initial phase determination, followed by density modification in SHELXE. For low-resolution data, molecular replacement with homologous structures (e.g., coumarin scaffolds) is employed .

Q. What strategies optimize reaction yields and purity for large-scale synthesis?

- Methodological Answer :

- Catalyst screening : DW-2 catalyst improves acylation efficiency by 15–20% compared to traditional bases .

- Solvent optimization : Replacing DMF with acetone reduces side reactions (e.g., nitro group reduction) .

- Flash chromatography : Silica gel with hexane/EtOAc gradients (7:3) achieves >95% purity .

Data Contradictions and Resolution

Q. How are conflicting data on nitro group reactivity reconciled in synthetic workflows?

- Methodological Answer : Discrepancies in nitro group stability under basic conditions are addressed via:

- pH-controlled reactions : Maintaining pH < 8 to prevent unintended reduction .

- In situ monitoring : Using TLC/UV-Vis to detect intermediates and adjust reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.